Cas no 162635-04-3 (Temsirolimus)

Temsirolimus structure
상품 이름:Temsirolimus
Temsirolimus 화학적 및 물리적 성질
이름 및 식별자
-
- Temsirolimus
- Temsirolimus (CCI-779, NSC 683864)
- 42-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate]Rapamycin
- Temsirolimus (cell cycle inhibitor 779,CCI-779,Torisel®)
- [14C]-Temsirolimus
- CCI779
- CCL-779
- Rapamycin (42-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate]
- rapaMycin 42-ester with 3-hydroxy-2-(hydroxyMethyl)-2-Methylpropionic acid
- TeMsiroliMus (~)
- TeMsiroliMus (CCI-779,Torisel)
- TeMsiroliMus (Torisel)
- CCI-779
- Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate]
- C15182
- NSC 683864
- Temsirolimus(CCI-779)
- Torisel
- 624KN6GM2T
- 42-[3-Hydroxy-2-methylpropanoate
- Cci 779
- Temserolimus
- Temsirolimus - Torisel
- Rapamycin 42-(2,2-bis(hydroxymethyl)propionate)
- DSSTox_CID_20945
- DSSTox_RID_79605
- DSSTox_GSID_40945
- 42-(3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate)rapamycin
- Rapamycin 42-[3-hydroxy-2-(hydroxym
- Rapamycin 42-ester with 2,2-bis-(hydroxymethyl)propionic acid
- GTPL5892
- Temsirolimus (>80%)
- Rapamycin 42-
- CHEBI:79699
- L01XE09
- CHEMBL1201182
- TEMSIROLIMUS [WHO-DD]
- BRD-K08177763-001-02-6
- DTXCID0020945
- TEMSIROLIMUS [INN]
- TEMSIROLIMUS [ORANGE BOOK]
- NCGC00167518-09
- WAY-CCI 779
- AKOS025142069
- SR-01000898799-3
- s1044
- Q7699074
- NSC-683864
- CCG-264790
- TEMSIROLIMUS [JAN]
- T3574
- J-009958
- MFCD00934421
- Temsirolimus [USAN:INN:BAN:JAN]
- TEMSIROLIMUS [EMA EPAR]
- TEMSIROLIMUS (MART.)
- CBPNZQVSJQDFBE-FUXHJELOSA-N
- Tox21_112515
- AM84554
- SCHEMBL18792
- NCGC00167518-01
- AB01274736-01
- 162635-04-3
- TEMSIROLIMUS [MI]
- NCGC00167518-02
- SR-01000898799
- Temsirolimus [USAN]
- TEMSIROLIMUS [MART.]
- UNII-624KN6GM2T
- Rapamycin, 42-(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate)
- Temsirolimus, >=98% (HPLC)
- BDBM50343413
- CAS-162635-04-3
- HY-50910
- (1R,2R,4S)-4-{(2R)-2-[(3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,30S,34aS)-9,27-dihydroxy-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-1,5,11,28,29-pentaoxo-1,4,5,6,9,10,11,12,13,14,21,22,23,24,25,26,27,28,29,31,32,33,34,34a-tetracosahydro-3H-23,27-epoxypyrido[2,1-c][1,4]oxazacyclohentriacontin-3-yl]propyl}-2-methoxycyclohexyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate
- A4I
- DTXSID2040945
- TEMSIROLIMUS [VANDF]
- CS-0129
- NCGC00167518-05
- 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate]-rapamycin
- HSDB 7931
- AB01274736_02
- temsirolimusum
- [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate
- Temsirolimus?
- SDCCGSBI-0654330.P001
-
- MDL: MFCD00934421
- 인치: 1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12+,17-13-,34-18+,38-26+/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1
- InChIKey: CBPNZQVSJQDFBE-PXVOFZQNSA-N
- 미소: O(C([H])([H])[H])[C@@]1([H])[C@@]([H])(C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[C@@]([H])(C([H])([H])[H])[C@]2([H])C([H])([H])C([C@@]([H])(C([H])=C(C([H])([H])[H])[C@]([H])([C@]([H])(C([C@]([H])(C([H])([H])[H])C([H])([H])[C@]([H])(C([H])([H])[H])C([H])=C([H])C([H])=C([H])C([H])=C(C([H])([H])[H])[C@]([H])(C([H])([H])[C@]3([H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[H])[C@@](C(C(N4C([H])([H])C([H])([H])C([H])([H])C([H])([H])[C@@]4([H])C(=O)O2)=O)=O)(O[H])O3)OC([H])([H])[H])=O)OC([H])([H])[H])O[H])C([H])([H])[H])=O)C1([H])[H])OC(C(C([H])([H])[H])(C([H])([H])O[H])C([H])([H])O[H])=O |c:35,66,70,t:62|
계산된 속성
- 정밀분자량: 1029.60000
- 동위원소 질량: 1029.602
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 4
- 수소 결합 수용체 수량: 16
- 중원자 수량: 73
- 회전 가능한 화학 키 수량: 11
- 복잡도: 2010
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 15
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 4
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 242
- 소수점 매개변수 계산 참조값(XlogP): 5.6
실험적 성질
- 밀도: 1.21
- 융해점: 99-101°C
- 비등점: 1048.4±75.0 °C at 760 mmHg
- 플래시 포인트: 587.8℃
- 굴절률: 1.553
- 용해도: Soluble in chloroform, methanol.
- PSA: 241.96000
- LogP: 5.66030
- 증기압: 0.0±0.6 mmHg at 25°C
- 머크: 9142
Temsirolimus 보안 정보
-
기호:
- 제시어:위험했어
- 신호어:Danger
- 피해 선언: H301
- 경고성 성명: P301 + P310
- WGK 독일:3
- 보안 지침: 24/25
- RTECS 번호:VE6257000
- 저장 조건:4°C, protect from light, stored under nitrogen
Temsirolimus 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0129-25mg |
Temsirolimus |
162635-04-3 | 99.56% | 25mg |
$251.0 | 2022-04-27 | |
eNovation Chemicals LLC | D480430-100mg |
Rapamycin, 42-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate] |
162635-04-3 | 98% | 100mg |
$255 | 2024-05-24 | |
eNovation Chemicals LLC | Y0973942-1g |
Temsirolimus |
162635-04-3 | 98% | 1g |
$1250 | 2024-08-03 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2145-5 mg |
Temsirolimus |
162635-04-3 | 97.76% | 5mg |
¥537.00 | 2022-04-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T126606-25mg |
Temsirolimus |
162635-04-3 | ≥98% | 25mg |
¥1441.90 | 2023-08-31 | |
TRC | T017960-5mg |
Temsirolimus (>80%) |
162635-04-3 | 5mg |
$92.00 | 2023-05-17 | ||
BioAustralis | BIA-T1386-5 mg |
Temsirolimus |
162635-04-3 | >95%byHPLC | 5mg |
$354.00 | 2023-09-16 | |
abcr | AB352317-10 mg |
Temsirolimus, 99%; . |
162635-04-3 | 99% | 10 mg |
€295.10 | 2023-07-19 | |
FUJIFILM | 200-20663-25mg |
Temsirolimus (mixture of isomers) |
162635-04-3 | 25mg |
JPY 50,000 | 2021-11-29 | ||
ChemScence | CS-0129-5mg |
Temsirolimus |
162635-04-3 | 99.56% | 5mg |
$79.0 | 2022-04-27 |
Temsirolimus 관련 문헌
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
162635-04-3 (Temsirolimus) 관련 제품
- 159351-69-6(Everolimus)
- 162635-03-2(Temsirolimus Acetonide)
- 104987-12-4(Ascomycin)
- 104987-30-6(Dihydro FK-506)
- 131944-48-4((E/Z)-FK-506 26,28-Allylic Ester Rearrangement Impurity)
- 53123-88-9(Rapamycin)
- 109581-93-3(Tacrolimus monohydrate)
- 144490-63-1(19-Epi FK-506)
- 134590-88-8(Iso-FK-506 (iso-Tacrolimus))
- 151519-50-5(7-O-Demethyl rapamycin)
추천 공급업체
atkchemica
(CAS:162635-04-3)Temsirolimus

순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의
Amadis Chemical Company Limited
(CAS:162635-04-3)Temsirolimus

순결:99%/99%/99%
재다:100mg/250mg/1g
가격 ($):328.0/554.0/1300.0